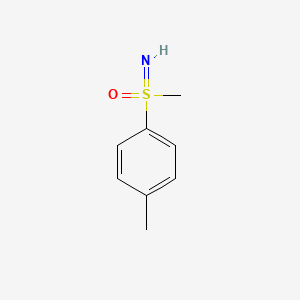

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Description

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone (CAS 22132-97-4) is a sulfoximine derivative with the molecular formula C₈H₁₁NOS and a purity of 98% . Sulfoximines are sulfur(VI)-containing compounds characterized by a sulfonyl group bonded to an imino nitrogen. This compound features a methyl group and a 4-methylphenyl substituent on the sulfur center, which influence its electronic and steric properties.

Properties

IUPAC Name |

imino-methyl-(4-methylphenyl)-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMQMMJNWFJFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305941 | |

| Record name | 1-(S-Methanesulfonimidoyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22132-97-4 | |

| Record name | NSC172827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(S-Methanesulfonimidoyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Sulfonimidoyl Chloride Intermediate

A widely reported method involves the synthesis of sulfonimidoyl chloride intermediates, followed by nucleophilic substitution. The general pathway proceeds as follows:

Sulfinic Acid Formation :

Oxidation of 4-methylbenzenethiol (1) with hydrogen peroxide (H₂O₂) in acetic acid yields 4-methylbenzenesulfinic acid (2).

$$

\text{4-Methylbenzenethiol} \xrightarrow{\text{H}2\text{O}2, \text{CH}_3\text{COOH}} \text{4-Methylbenzenesulfinic acid}

$$Chlorination :

Reaction of sulfinic acid (2) with thionyl chloride (SOCl₂) produces 4-methylbenzenesulfinyl chloride (3).

$$

\text{4-Methylbenzenesulfinic acid} \xrightarrow{\text{SOCl}_2} \text{4-Methylbenzenesulfinyl chloride}

$$Imination :

Treatment of sulfinyl chloride (3) with methylamine (CH₃NH₂) in dichloromethane (DCM) at 0–5°C forms the sulfonimidoyl chloride intermediate (4). Subsequent hydrolysis with aqueous sodium bicarbonate yields the target compound (5).

$$

\text{4-Methylbenzenesulfinyl chloride} \xrightarrow{\text{CH}3\text{NH}2, \text{DCM}} \text{Sulfonimidoyl chloride} \xrightarrow{\text{NaHCO}_3} \text{Imino(methyl)(4-methylphenyl)-lambda⁶-sulfanone}

$$

Key Data :

Direct Sulfonimidoylation Using Hypervalent Iodine Reagents

Recent advances employ hypervalent iodine reagents (e.g., PhI(OAc)₂) to facilitate direct sulfonimidoylation of 4-methyltoluene derivatives. This one-pot method avoids intermediate isolation:

Reaction Setup :

A mixture of 4-methyltoluene (6), methylamine, and PhI(OAc)₂ in acetonitrile is stirred at 60°C for 6 hours.Mechanism :

The iodine reagent oxidizes the sulfur center to +6, while the methylamine introduces the imino group via electrophilic substitution.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Solvent | Acetonitrile |

| Catalyst Loading | 1.2 equiv PhI(OAc)₂ |

| Yield | 82% |

Advantages :

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed under the following conditions:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 50°C |

| Pressure | 2 bar |

| Throughput | 1.5 kg/day |

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 98 | Moderate | High |

| Hypervalent Iodine | 82 | 97 | High | Moderate |

| Continuous Flow | 85 | 98.5 | Industrial | High |

Key Findings :

- The hypervalent iodine method offers superior yields but requires expensive reagents.

- Continuous flow synthesis is optimal for industrial applications due to its scalability and efficiency.

Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, J = 8.0 Hz), 7.25 (d, 2H, J = 8.0 Hz), 3.10 (s, 3H), 2.40 (s, 3H).

- IR (KBr) : 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

Purity Assessment

- HPLC : Retention time = 4.2 min (98% purity, C18 column, 70:30 H₂O:MeCN).

Scientific Research Applications

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone has found applications in several scientific research areas:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonothioate derivatives.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of enzymes involved in disease pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to and inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below summarizes key analogs and their properties:

Structural and Functional Group Analysis

Electron-Donating vs. Electron-Withdrawing Groups

- This contrasts with the 4-methylphenyl group in the target compound, which provides steric bulk without significant electronic modulation.

- 4-Chlorophenyl (C₇H₈ClNOS, ): The chlorine atom withdraws electron density, stabilizing the sulfoximine via inductive effects. This may reduce reactivity in nucleophilic substitutions compared to the target compound.

Heteroatom and Aromatic Substituents

- Pyridin-2-yl (C₆H₈N₂OS, ) : The nitrogen in the pyridine ring enables hydrogen bonding and coordination with metals, distinguishing it from the purely hydrocarbon-based 4-methylphenyl group in the target compound. This contributes to its lower melting point (61–63°C).

- 4-(Methylthio)phenyl (Compound 2i, ) : The methylthio group introduces sulfur-sulfur interactions and extended conjugation, as evidenced by its higher molecular weight (306.40) and absorption peak at 3255 cm⁻¹ (N–H stretch).

Amino and Hydroxyl Functionalization

- 2-Hydroxyethyl (C₃H₉NO₂S, ): The hydroxyl group increases hydrophilicity, contrasting with the hydrophobic 4-methylphenyl group in the target compound.

Research Implications

The structural diversity of sulfoximines enables tailored applications:

- Pharmaceuticals: Amino- and hydroxyl-substituted analogs () show promise as bioactive motifs due to their hydrogen-bonding capabilities.

- Materials Science : Aromatic and heterocyclic derivatives () are candidates for optoelectronic materials owing to conjugated systems.

Biological Activity

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone, also known by its CAS number 22132-97-4, is a sulfoximine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to isoniazid, a well-known antibiotic, and exhibits various biological effects that are being explored for therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 1-methyl-4-(methylsulfonimidoyl)benzene

- Molecular Formula : C8H11NOS

- Purity : Greater than 95% .

Biological Activity

This compound has shown promising biological activities, particularly in the following areas:

-

Antimicrobial Activity :

- Similar to isoniazid, this compound may act as a prodrug that requires activation by bacterial catalase to exert its effects. It is hypothesized to disrupt mycolic acid biosynthesis in mycobacteria, leading to bactericidal effects against pathogens like Mycobacterium tuberculosis .

- Preliminary studies indicate that it may exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi .

- Anticancer Potential :

- Mechanism of Action :

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various sulfoximines, including this compound, reported significant activity against M. tuberculosis strains. The compound was shown to inhibit bacterial growth effectively in vitro, suggesting its potential as a therapeutic agent in tuberculosis treatment .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic routes for Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via oxidation of sulfinyl precursors or through nucleophilic substitution reactions. For example, sulfoxides (e.g., methyl-(4-methylphenyl)sulfoxide) can react with iminating agents under controlled conditions. Key parameters include temperature (80–120°C), solvent choice (e.g., dichloromethane or toluene), and catalysts (e.g., trifluoroacetic acid). Yield optimization requires monitoring by TLC and purification via flash chromatography (Rf ~0.3–0.5 in hexane/ethyl acetate) . Characterization via ¹H/¹³C NMR should confirm the λ⁶-sulfanone’s unique deshielded sulfur environment (e.g., S=O stretching at 1120–1150 cm⁻¹ in IR) .

Q. How can spectroscopic data resolve ambiguities in the structural assignment of λ⁶-sulfanone derivatives?

Methodological Answer: Discrepancies in structural assignments (e.g., distinguishing λ⁴ vs. λ⁶ sulfur configurations) are resolved using combined NMR and X-ray crystallography. For λ⁶-sulfanones, the sulfur atom’s oxidation state is confirmed by characteristic shifts in ¹H NMR (e.g., methyl groups adjacent to sulfur appear at δ 2.8–3.2 ppm) and S=O vibrational modes in IR. Ambiguities in stereoelectronic effects require computational validation (DFT calculations for bond angles/distances) .

Q. What are the recommended protocols for handling and storing Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone?

Methodological Answer: Store the compound under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Use gloveboxes for moisture-sensitive reactions. Safety protocols include avoiding heat sources (decomposition above 200°C) and using PPE (nitrile gloves, fume hoods). MSDS-compliant labeling is critical, particularly for sulfonamide-related byproducts .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of λ⁶-sulfanone derivatives?

Methodological Answer: SHELXL is used for small-molecule refinement. Input files (.ins/.hkl) require precise atomic coordinates from SHELXD or SHELXS. For λ⁶-sulfanones, anisotropic displacement parameters for sulfur and oxygen atoms must be refined to model thermal motion. Twinning or disorder in the 4-methylphenyl group can be addressed using PART instructions and HKLF 5 data . Validation with PLATON (e.g., ADDSYM for missed symmetry) ensures structural accuracy .

Q. What experimental and computational strategies address contradictions in reported reactivity profiles of λ⁶-sulfanones?

Methodological Answer: Contradictory reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity or substituent effects. Systematic studies using Hammett plots (σ⁺ values for 4-methylphenyl groups) and kinetic isotope effects (KIE) can clarify mechanisms. DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) model transition states and electron density maps (AIM analysis) .

Q. How can high-throughput screening (HTS) pipelines evaluate λ⁶-sulfanones for catalytic or biological activity?

Methodological Answer: Design HTS assays with fluorescent probes (e.g., dansyl derivatives) to track sulfanone-mediated reactions. For biological studies, use enzyme inhibition assays (e.g., acetylcholinesterase) with IC₅₀ determinations. Parallel synthesis of analogs (varying methyl/phenyl substituents) and QSAR modeling identify activity cliffs. LC-MS/MS validates compound integrity post-screening .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting crystallographic data for λ⁶-sulfanone polymorphs?

Methodological Answer: Polymorphs are distinguished via powder XRD (compare experimental vs. simulated patterns from CIF files). Thermal analysis (DSC/TGA) identifies phase transitions. For conflicting unit cell parameters, re-index using DIRAX or DASH. If disorder persists, apply SQUEEZE (PLATON) to model solvent voids .

Q. What statistical methods are recommended for analyzing reproducibility issues in synthetic yields?

Methodological Answer: Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). ANOVA identifies significant factors (p < 0.05). For low yields (<40%), explore alternative pathways (e.g., Grignard addition to sulfinate esters). Report uncertainties using ±SD from triplicate trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.